(+)-Epibatidine

Description

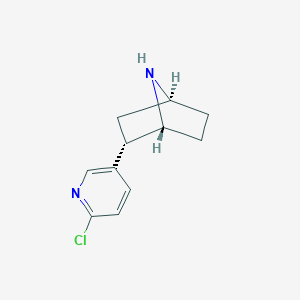

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176872 | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152378-30-8 | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152378-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Epibatidine-L-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling reactions have emerged as a cornerstone in the synthesis of (+)-epibatidine derivatives. A pivotal strategy involves the reductive Heck coupling of 7-azabicyclo[2.2.1]hept-2-ene intermediates with halogenated pyridines. For instance, the coupling of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene (10 ) with 2-amino-5-iodopyridine in dimethylformamide (DMF) containing tetrabutylammonium chloride and potassium formate yielded the intermediate 11 in 67% yield . Subsequent diazotization with sodium nitrite in hydrogen fluoride-pyridine introduced the fluoro substituent, affording the 2′-fluoro analog 1b in 46% yield .

Modifications to this approach enabled the synthesis of 2′,3′-disubstituted analogs. Reductive coupling of 3-amino-2-fluoro-5-iodopyridine (21a ) with 10 produced the intermediate 18 , which underwent further functionalization to yield analogs such as 17a–n with varied substituents at the 2′ and 3′ positions . These methods highlight the versatility of palladium catalysis in introducing structural diversity while maintaining the bicyclic core.

Asymmetric Synthesis via Chiral Resolution

Asymmetric synthesis of this compound has been achieved through chiral resolution of key intermediates. A notable route begins with the enzymatic desymmetrization of 7-azabicyclo[2.2.1]hept-5-ene-2,3-diol (1 ) using Rhodococcus sp. strain ACS1, which selectively hydroxylates the substrate to yield the (1R,2S,3R,4S)-tetraol . Chemoselective hydrogenation of the unsubstituted double bond followed by oxidative cleavage and reductive amination produced the enantiomerically pure 7-azabicyclo[2.2.1]heptane core.

This chemoenzymatic approach provided access to both (−)- and this compound with high enantiomeric excess (ee > 98%) . The critical step involved the resolution of racemic intermediates using di-p-toluoyltartaric acid, which separated the enantiomers via crystallization . Such methodologies underscore the synergy between biocatalysis and traditional organic synthesis in achieving stereochemical precision.

Robinson Annulation Strategy

A concise synthesis of racemic epibatidine was developed using a Robinson annulation to construct the bicyclic framework. The β-keto ester 4 , derived from 6-chloropyridyl-3-carbaldehyde, underwent annulation with methyl vinyl ketone (5 ) to form the tricyclic intermediate 3 . Curtius rearrangement of the acyl azide derived from 3 introduced the amino group, followed by cyclization to yield the 7-azabicyclo[2.2.1]heptane skeleton.

This route, completed in eight linear steps, provided (±)-epibatidine in 12% overall yield . While efficient, the lack of stereocontrol necessitated subsequent resolution steps to isolate the (+)-enantiomer, limiting its utility for large-scale production.

Diels-Alder Reaction-Based Syntheses

The Diels-Alder reaction has been exploited to access epibatidine analogs with structural complexity. Pyrrole dienophiles, such as N-(tert-butoxycarbonyl)pyrrole (7 ), reacted with dienophiles like p-tolylsulfonylacetylene to form cycloadducts such as 8 . Selective reduction of the 5,6-double bond using nickel boride yielded monoolefin 9 , which underwent desulfonation and functionalization to produce intermediates like 10 .

Further diversification was achieved through ozonolysis-reductive amination, expanding the scaffold to 3,8-diazabicyclo[3.2.1]octane derivatives . These methods demonstrate the adaptability of Diels-Alder chemistry in generating sp³-rich bicyclic systems amenable to library synthesis.

Chemoenzymatic Formal Synthesis

A hybrid approach combining enzymatic and chemical steps enabled the formal synthesis of this compound. Starting from the dihydrodiol 1 , chemoselective hydrogenation and oxidative cleavage yielded a dialdehyde, which underwent reductive amination with 6-chloronicotinaldehyde to form the bicyclic amine . Resolution using chiral auxiliaries and subsequent deprotection afforded this compound in 15% overall yield, with >99% ee .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters of the discussed methods:

| Method | Key Intermediate | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Palladium Cross-Coupling | 11 | 46–67 | Moderate | High |

| Asymmetric Resolution | Tetraol intermediate | 15 | High (ee > 98%) | Moderate |

| Robinson Annulation | 3 | 12 | None | Low |

| Diels-Alder Reaction | 10 | 55–65 | Low | Moderate |

| Chemoenzymatic | Dialdehyde | 15 | High (ee > 99%) | Low |

Palladium-based methods offer superior scalability and flexibility, whereas asymmetric and chemoenzymatic routes excel in enantioselectivity. The Robinson annulation, while concise, suffers from low yields and racemic output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (+)-Epibatidine can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclo[2.2.1]heptane core. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can be used to modify the pyridine ring, often using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Analgesic Properties

One of the most notable applications of (+)-epibatidine is its role as an analgesic agent. Research has demonstrated that it exhibits analgesic effects that are significantly more potent than traditional opioids. Specifically, it is reported to be over 200 times more effective than morphine in eliciting pain relief through mechanisms independent of opioid receptors. This property has led to investigations into its potential use as a non-opioid pain management solution, especially in light of the ongoing opioid crisis .

Neuropharmacological Research

The unique binding properties of this compound have made it invaluable in neuropharmacological studies. It serves as a radioligand for imaging studies involving nAChRs due to its ability to cross the blood-brain barrier effectively and bind with high specificity .

Applications in Imaging

- Positron Emission Tomography (PET) : Radiolabeled analogs of epibatidine have been developed for PET imaging to visualize nAChR distribution in the brain .

- Single-Photon Emission Computed Tomography (SPECT) : Similar applications have been explored using SPECT, enhancing our understanding of receptor dynamics in various neurological conditions .

Cognitive Enhancement and Neurodegenerative Diseases

Recent studies suggest that this compound may play a role in cognitive enhancement and the treatment of neurodegenerative diseases such as Alzheimer's disease. Its action on nAChRs is believed to influence cognitive processes like learning and memory, potentially offering therapeutic avenues for conditions characterized by cognitive decline .

Case Studies

- In animal models, this compound has shown promise in improving cognitive function and memory retention. The compound's ability to enhance synaptic activity through nAChR modulation suggests potential applications in treating cognitive deficits associated with aging and neurodegeneration .

Development of Derivatives

Due to the toxicity associated with this compound when used directly, researchers are actively developing derivatives that retain its beneficial pharmacological properties while minimizing adverse effects. Compounds such as epiboxidine have been synthesized and show reduced toxicity compared to this compound while maintaining significant analgesic activity .

| Compound | Potency (vs Morphine) | Toxicity | Comments |

|---|---|---|---|

| This compound | >200 times | High | Potent analgesic but highly toxic |

| Epiboxidine | 20-fold less toxic | Lower | Promising derivative with similar effects |

| SIB-1553A | Moderate | Moderate | Selective for specific nAChR subtypes |

| RJR-2403 | Moderate | Low | Potential for reduced side effects |

Mechanism of Action

(+)-Epibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds with high affinity to these receptors, particularly the α4β2 subtype, leading to the activation of these receptors and subsequent analgesic effects. The binding of this compound to nicotinic acetylcholine receptors results in the opening of ion channels, allowing the influx of cations such as sodium and calcium, which leads to neuronal depolarization and the transmission of pain signals.

Comparison with Similar Compounds

Analgesic Efficacy

This compound is 500–1,000-fold more potent than nicotine in preclinical models:

Dopamine Release

This compound enhances striatal dopamine release with EC₅₀ = 0.4 nM, 150-fold more potent than nicotine (EC₅₀ = 60 nM).

Cognitive Effects

ABT-089, a 2′-substituted deschloroepibatidine analog, retains α4β2 selectivity and shows cognitive-enhancing properties with reduced toxicity.

Toxicity and Side Effects

- Non-Selective Activation: this compound’s high α7 and muscle-type nAChR affinity contributes to hypothermia, seizures, and respiratory depression at therapeutic doses.

- Improved Safety Profiles : Analogs like ABT-594 and 3′-(3-nitrophenyl)deschloroepibatidine (Ki = 0.008 nM) retain analgesic potency while minimizing α7 and peripheral receptor interactions.

Structural Modifications and SAR Insights

- Conformational Restriction : Bridged or fused-ring analogs (e.g., compounds 44–49) reduce flexibility but exhibit low nAChR affinity, suggesting the native conformation is optimal.

- 3′-Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance α4β2 affinity, while electron-donating groups (e.g., methoxy) reduce it.

Biological Activity

(+)-Epibatidine is a naturally occurring alkaloid derived from the skin of the Ecuadorian frog Epipedobates tricolor. It has garnered significant interest due to its potent biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity, pharmacological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound primarily acts as an agonist at nAChRs, particularly showing high affinity for the α4β2 and α3β4 subtypes. Its binding affinity is significantly higher than that of nicotine, making it a potent candidate for various therapeutic applications, including pain management and neuroprotection .

Table 1: Binding Affinity of this compound at nAChR Subtypes

| nAChR Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α4β2 | 0.2 |

| α3β4 | 0.5 |

| α7 | 2.0 |

Pharmacological Properties

Research has shown that this compound exhibits a range of pharmacological effects:

- Analgesic Effects : It has been identified as a non-opioid analgesic with significant pain-relieving properties. Studies have demonstrated its efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats .

- Neuroprotective Effects : this compound has been shown to increase the expression of neuroprotective factors such as fibroblast growth factor (FGF) and heme oxygenase-1 (HO-1), suggesting potential benefits in neurodegenerative conditions .

- Toxicity and Side Effects : Despite its promising effects, this compound is associated with high toxicity levels, particularly due to its action on multiple nAChR subtypes. This limits its therapeutic index and necessitates the development of safer analogs .

Metabolism and Pharmacokinetics

This compound undergoes metabolism primarily through hydroxylation and N-oxidation pathways. Studies indicate that it is poorly bound to plasma proteins, which may enhance its bioavailability. However, due to rapid metabolism, a significant proportion of the compound remains unchanged in circulation shortly after administration .

Table 2: Metabolic Pathways of this compound

| Metabolite Type | Description |

|---|---|

| Hydroxylated Metabolites | Formed by hydroxylation at various sites on the azabicyclic ring |

| N-Oxides | Diastereomeric N-oxides formed from the (+) enantiomer |

Case Studies and Research Findings

- Pain Management : A study utilizing a rat model demonstrated that administration of this compound significantly reduced mechanical allodynia in CCI-induced neuropathic pain models. The analgesic effects were attributed to its action on nAChRs, specifically targeting α4β2 subtypes .

- Neuroprotection in Alzheimer's Disease : Clinical studies have explored the use of epibatidine derivatives in patients with early Alzheimer's Disease (AD). These studies indicated that certain analogs could potentially enhance cognitive function by modulating nAChR activity without the severe side effects associated with this compound itself .

- Development of Safer Analogues : Due to the toxicity associated with this compound, research has focused on synthesizing analogs with improved safety profiles. These derivatives aim to retain analgesic properties while minimizing adverse effects by selectively targeting specific nAChR subtypes .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing (+)-Epibatidine’s affinity for neuronal nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use saturating concentrations of agonists (e.g., ACh) to normalize responses. For example, (±)-Epibatidine’s partial agonism at α4β2 and α3β4 nAChRs requires EC50 calculations (e.g., 0.012 µM for α4β2 vs. 0.027 µM for α3β4) and intrinsic efficacy comparisons (72% vs. 81% relative to ACh) .

- Subtype Specificity : Test across α4β2, α7, and α3β4 subtypes using whole-cell current measurements with controlled pulse durations (200 ms for α4β2/α3β4; 100 ms for α7) .

- Data Analysis : Fit dose-response curves using the Hill equation (e.g., nH = 0.94 for α4β2) and validate with radioligands like [<sup>125</sup>I]-epibatidine under equilibrium vs. non-equilibrium conditions .

Q. How should researchers formulate a PICOT question to investigate this compound’s neuroprotective effects in preclinical models?

- Methodological Answer :

- PICOT Framework :

- P (Population): Rodent models with induced neurotoxicity.

- I (Intervention): this compound administration (dose range: 0.01–0.1 mg/kg).

- C (Comparison): Saline vs. nicotine-based interventions.

- O (Outcome): Receptor density changes via [<sup>125</sup>I]-epibatidine binding in hippocampal regions (e.g., CA1, CA3) .

- T (Time): Long-term effects assessed at 7–30 days post-administration .

- Literature Synthesis : Prioritize studies using systematic reviews to align with PICOT’s evidence-based structure .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across nAChR subtypes be resolved methodologically?

- Methodological Answer :

- Statistical Modeling : Apply allosteric binding models to account for radioligand interference. For example, use Cheng-Prusoff corrections when [<sup>3</sup>H]-epibatidine underestimates affinity at equilibrium .

- Subtype-Specific Protocols :

- α4β2/α3β4 : Use cytisine or 5I-A85380 to inhibit subsets of binding sites, analyzed via nonlinear regression (e.g., fixed NH values for Y-maze crosses: NH = 2.66) .

- α7 : Address full agonism discrepancies (100% efficacy vs. ACh) by controlling for desensitization via shorter agonist pulses .

- Data Reproducibility : Replicate experiments across multiple donors (n = 3–5 per group) and validate with coapplication studies (e.g., morantel enhancement of epibatidine responses) .

Q. What mixed-methods approaches are suitable for studying this compound’s long-term neurobiological impacts?

- Methodological Answer :

- Quantitative Component :

- Binding Studies : Measure [<sup>125</sup>I]-epibatidine density changes in CA1, CA3, and dentate gyrus (DG) regions post-binge administration .

- Behavioral Correlates : Link receptor density to Novel Object Recognition (NOR) performance using Pearson correlations (e.g., r = 0.82 for CA1 α4β2 vs. NOR) .

- Qualitative Component :

- Focus Groups : Develop interview guides to explore translational challenges (e.g., dosing variability in rodent-to-primate models) .

- Thematic Analysis : Code responses using inductive approaches to identify barriers to clinical translation .

Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (e.g., rodent models), Interesting (contradictory efficacy data), Novel (α7 subtype understudied), Ethical (non-human subjects), and Relevant (neuroprotection mechanisms) .

- Mixed-Methods Design : Combine quantitative radioligand binding with qualitative stakeholder interviews to address translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.